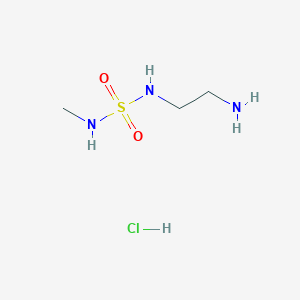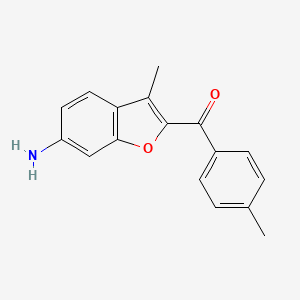
(6-Amino-3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6-Amino-3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone” is a compound that belongs to the class of organic compounds known as benzofurans . Its linear formula is C16H13NO2 and it has a molecular weight of 251.288 .
Synthesis Analysis
The synthesis of benzofuran compounds, including “(6-Amino-3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone”, has been a topic of interest in recent years . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .Molecular Structure Analysis
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
The nucleophilic behavior of benzofuran compounds is favored by their low electrophilicity index and high chemical potential . On the other hand, their electrophilic behavior is favored by their low chemical potential and high electrophilicity index .Applications De Recherche Scientifique
Synthetic Approaches and Chemical Properties
- Luo and Naguib (2012) described a synthetic approach for a related compound, (S)-(3-benzyl-3-methyl-2,3-dihydro-benzofuran-6-yl)-piperidin-1-yl-methanone, a selective CB2 receptor agonist. This compound was synthesized from 3-hydroxy-4-iodo benzoic acid and involved palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reactions (Luo & Naguib, 2012).
Potential for Antimicrobial Activity
- Kenchappa et al. (2016) synthesized a novel series of benzofuran derivatives, including (5-substituted-1-benzofuran-2-yl)(2,4-substituted phenyl)methanones, and screened them for antimicrobial activity (Kenchappa et al., 2016).
- Another study by Kenchappa, Bodke, Asha, Telkar, and Aruna Sindhe (2013) investigated the antimicrobial and antioxidant activity of benzofuran barbitone and benzofuran thiobarbitone derivatives. They synthesized compounds by Knoevenagel condensation of (5-substituted-1-benzofuran-2-yl)(2/4-substitutedphenyl) methanones with barbituric and thiobarbituric acid (Kenchappa et al., 2013).
Role in Drug Synthesis and Modification
- Shahana and Yardily (2020) explored the synthesis and characterization of novel compounds with structural similarities, focusing on spectral characterization and density functional theory calculations. Their work aids in understanding the antibacterial activity of these compounds (Shahana & Yardily, 2020).
Potential in Antioxidant Applications
- Çetinkaya, Göçer, Menzek, and Gülçin (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and evaluated their in vitro antioxidant activities. The study showed that synthesized bromophenols had effective antioxidant power, suggesting potential applications for these compounds (Çetinkaya et al., 2012).
Applications in Molecular Docking and Drug Design
- Several studies have also focused on molecular docking studies and density functional theory (DFT) calculations for related benzofuran derivatives, highlighting their potential in drug design and antimicrobial activity assessment. These studies often involve detailed structural analyses and theoretical spectroscopic data comparison (Shahana & Yardily, 2020).
Orientations Futures
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, and considerable attention has been focused on the discovery of new drugs in the fields of drug invention and development .
Propriétés
IUPAC Name |
(6-amino-3-methyl-1-benzofuran-2-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-10-3-5-12(6-4-10)16(19)17-11(2)14-8-7-13(18)9-15(14)20-17/h3-9H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYXDVFGXOYESO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(4-methylbenzoyl)-1-benzofuran-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

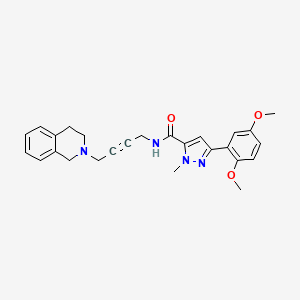
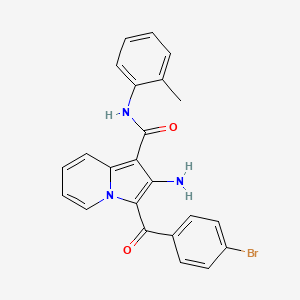
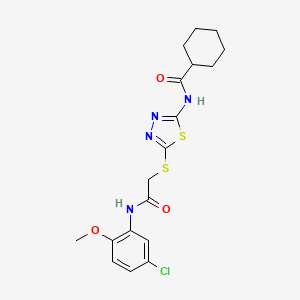
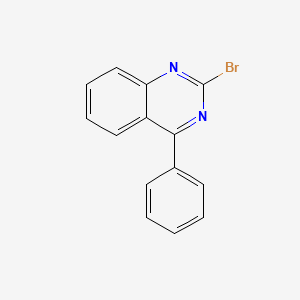
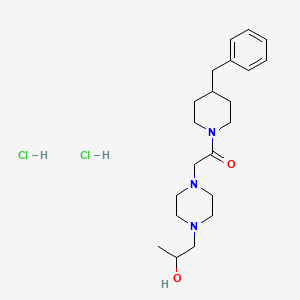
![[3-(3-Fluorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2698321.png)
![3-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2698322.png)
![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-9-hydroxy-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]decane-8-carbonitrile](/img/structure/B2698324.png)
![9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2698325.png)
![N-(3,5-dimethylphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2698326.png)

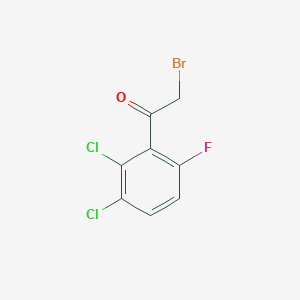
![(Z)-2-[4-(4-tert-butylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N'-hydroxyethanimidamide](/img/structure/B2698334.png)
